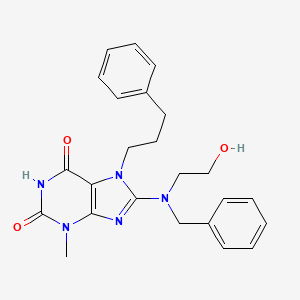

8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione

Description

The compound 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine-2,6-dione derivative featuring a benzyl(2-hydroxyethyl)amino group at position 8 and a 3-phenylpropyl chain at position 7.

Properties

IUPAC Name |

8-[benzyl(2-hydroxyethyl)amino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N5O3/c1-27-21-20(22(31)26-24(27)32)29(14-8-13-18-9-4-2-5-10-18)23(25-21)28(15-16-30)17-19-11-6-3-7-12-19/h2-7,9-12,30H,8,13-17H2,1H3,(H,26,31,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIIICUJWRNKEQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)N(CCO)CC3=CC=CC=C3)CCCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzyl, hydroxyethyl, methyl, and phenylpropyl groups through a series of substitution and addition reactions. Common reagents used in these reactions include alkyl halides, amines, and alcohols, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of continuous flow reactors, advanced purification techniques like chromatography, and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to modify the purine core or the substituent groups.

Substitution: The benzyl and phenylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions can vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group can yield a ketone, while substitution reactions can introduce new functional groups to the purine core or the substituent chains.

Scientific Research Applications

8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules like proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Key Findings from Analog Studies

Eg5 Inhibition: Compound ZINC06444857 () demonstrated potent Eg5 ATPase inhibition (IC₅₀ = 2.37 µM) due to interactions with Tyr104 and Tyr352 in the enzyme's allosteric pocket. Its imidazole propylamino group at position 8 likely facilitates hydrogen bonding, while the naphthylmethyl group at position 7 enhances hydrophobic interactions .

Fluorinated Analogs : The trifluoropropyl-substituted compound () introduces fluorine atoms, which may improve metabolic stability and binding affinity through hydrophobic and electrostatic effects .

Position 7 Variations : Substituting the 3-phenylpropyl group with shorter chains (e.g., propyl in ) or aromatic groups (e.g., naphthylmethyl in ) alters steric bulk and binding specificity.

Structure-Activity Relationship (SAR) Trends

- Position 8: Hydrophilic groups (e.g., 2-hydroxyethylamino) may improve solubility but reduce target affinity. Aromatic or heterocyclic substituents (e.g., imidazole propylamino in ZINC06444857) enhance enzyme inhibition via π-π stacking or hydrogen bonding .

- Position 7 :

- Bulky hydrophobic groups (e.g., 3-phenylpropyl, naphthylmethyl) likely stabilize binding in hydrophobic enzyme pockets.

- Shorter chains (e.g., propyl in ) may reduce steric hindrance but weaken hydrophobic interactions.

Biological Activity

The compound 8-(benzyl(2-hydroxyethyl)amino)-3-methyl-7-(3-phenylpropyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative that has garnered interest in pharmacological research due to its potential biological activities. This article aims to summarize its biological activity, including relevant data from case studies and research findings.

Chemical Structure and Properties

- Molecular Formula : C₃₁H₃₅N₅O₃

- SMILES : CC1=CC=CC=C1CN2C3=C(N=C2N(CCO)CC4=CC=CC=C4)N(C(=O)NC3=O)C

- InChIKey : SDTFHYQIXLVOBU-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of the compound has been explored primarily in the context of its pharmacological effects, particularly its interactions with various biological systems. Here are key findings:

1. Antitumor Activity

Research has indicated that purine derivatives can exhibit antitumor properties. For instance, studies on similar compounds have shown their ability to inhibit cancer cell growth selectively without affecting non-tumorigenic cells. This selective toxicity is crucial for developing effective cancer therapies.

2. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in purine metabolism. Inhibition of these enzymes can lead to decreased levels of uric acid and other metabolites, potentially benefiting conditions such as gout. Similar purine analogs have been studied for their ability to modulate metabolic pathways effectively.

3. Receptor Interactions

Compounds with similar structures have been reported to interact with adrenergic receptors, suggesting that this compound may also possess activity in modulating adrenergic signaling pathways. This could have implications for treating cardiovascular conditions.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on a related purine derivative demonstrated significant growth inhibition in cancer cell lines while sparing healthy cells at concentrations as low as 10 µM. The mechanism was attributed to the compound's ability to alter cellular signaling pathways involved in proliferation and survival.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.